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Compound of Interest

Compound Name: Cobalt(lll) acetylacetonate

Cat. No.: B7798293

An In-depth Technical Guide on the Electron Configuration of the Cobalt Atom in
Tris(acetylacetonato)cobalt(lll)

This guide provides a comprehensive analysis of the electron configuration of the cobalt atom
in tris(acetylacetonato)cobalt(lll), Co(acac)3, tailored for researchers, scientists, and drug
development professionals. The content delves into the determination of cobalt's oxidation
state, the application of ligand field theory, and the experimental evidence that substantiates
the electronic structure of this coordination complex.

Determination of the Oxidation State of Cobalt

Tris(acetylacetonato)cobalt(lll) is a coordination complex with the chemical formula
Co(CsH702)s, often abbreviated as Co(acac)s. The acetylacetonate (acac) ligand is the
conjugate base of acetylacetone and carries a single negative charge. Given that there are
three acac ligands, the total negative charge from the ligands is -3. Since the overall complex is
neutral, the cobalt atom must possess an oxidation state of +3 to balance the charge.[1][2]

A neutral cobalt atom has an electron configuration of [Ar] 3d” 4s2.[3][4] To form the cobalt(l11)
ion (Co3*), the atom loses three electrons. The electrons are first removed from the outermost
shell, the 4s orbital, followed by the 3d orbital. Therefore, the electron configuration of the free
Co®* ion is [Ar] 3d®.[5][6]

Ligand Field Theory and Electron Configuration
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In the Co(acac)s complex, the central Co3* ion is coordinated to three bidentate
acetylacetonate ligands, resulting in an octahedral geometry.[1][7] According to ligand field
theory, in an octahedral environment, the five degenerate d-orbitals of the transition metal ion
split into two distinct energy levels: a lower-energy set of three orbitals (tzg) and a higher-
energy set of two orbitals (e_qg).

For a d° ion like Co3*, the six d-electrons can be arranged in two possible ways, depending on
the magnitude of the crystal field splitting energy (Ao) and the spin-pairing energy (P).

¢ High-spin configuration: If Ao < P, the electrons will occupy the higher-energy e_g orbitals
before pairing up in the lower-energy t2g orbitals. This results in an electron configuration of
t2g*e_g?, with four unpaired electrons, leading to paramagnetic behavior.[8][9]

e Low-spin configuration: If Ao > P, it is more energetically favorable for the electrons to pair up
in the lower-energy tzg orbitals. This results in an electron configuration of tzge_g°, with no
unpaired electrons, leading to diamagnetic behavior.[8][9]

Experimental Evidence

Experimental data is crucial for determining the actual electron configuration of Co(acac)s. The
primary techniques used are magnetic susceptibility measurements and Nuclear Magnetic
Resonance (NMR) spectroscopy.

Magnetic Susceptibility: Magnetic susceptibility measurements directly probe the magnetic
properties of a substance. Paramagnetic materials are attracted to a magnetic field, while
diamagnetic materials are weakly repelled. Numerous studies have confirmed that Co(acac)s is
diamagnetic.[2][7] This lack of paramagnetism indicates the absence of unpaired electrons,
which strongly supports a low-spin d® configuration.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Paramagnetic compounds typically exhibit
broad peaks in their NMR spectra due to rapid nuclear relaxation caused by the unpaired
electrons. In contrast, diamagnetic compounds show sharp, well-resolved NMR signals. The
1H-NMR spectrum of Co(acac)s displays sharp resonances, which is characteristic of a
diamagnetic complex.[8][9] This further corroborates the low-spin electron configuration.

The following table summarizes the key quantitative data supporting the electron configuration
of cobalt in Co(acac)s.
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Implication for Electron

Property Experimental Observation . .

Configuration
Magnetic Behavior Diamagnetic No unpaired electrons
1H-NMR Spectrum Sharp resonances Diamagnetic nature
Electron Spin Low-spin t2g°e_g°

Experimental Protocols
Synthesis of Tris(acetylacetonato)cobalt(lil)

A common method for the synthesis of Co(acac)s involves the oxidation of a cobalt(ll) salt in
the presence of acetylacetone.

Materials:

o Cobalt(ll) carbonate (CoCOs)

o Acetylacetone (Hacac)

e 10% Hydrogen peroxide (H202) solution

Procedure:

 In aflask, a mixture of cobalt(ll) carbonate and acetylacetone is heated with stirring.[10]

* A 10% solution of hydrogen peroxide is added dropwise to the heated mixture. The H20:2
acts as an oxidizing agent, converting Co(ll) to Co(ll1).[2][10]

e The reaction mixture is then cooled, and the resulting dark green precipitate of Co(acac)s is
collected by filtration.[3]

e The crude product can be purified by recrystallization from a suitable solvent like hot
petroleum ether to yield green needles.[8]

Magnetic Susceptibility Measurement (Evans Method)
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The Evans method is a widely used NMR-based technique to determine the magnetic
susceptibility of a compound in solution.

Procedure:

o Two NMR tubes are prepared. One contains a solution of the paramagnetic sample (in this
case, a reference paramagnetic compound would be used to illustrate the technique, as
Co(acac)s is diamagnetic) in a suitable solvent. The second tube is a reference tube
containing only the solvent.

o A small amount of an inert reference compound (e.g., tetramethylsilane, TMS) is added to
both tubes.

e The *H-NMR spectra of both samples are recorded.
e The chemical shift difference (Ad) of the reference signal in the two spectra is measured.

e The mass magnetic susceptibility (x_g) and the effective magnetic moment (p_eff) can be
calculated from Ad, the concentration of the sample, and the temperature. For Co(acac)s,
this measurement would yield a magnetic moment close to zero, confirming its
diamagnetism.

Visualization of the Electron Configuration
Determination

The logical flow for determining the electron configuration of the cobalt atom in Co(acac)s can
be visualized as follows:
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Caption: Logical workflow for determining the electron configuration of Co3* in Co(acac)s.

Conclusion

The electron configuration of the cobalt atom in tris(acetylacetonato)cobalt(lll) is determined to
be a low-spin d® configuration. This is established through the identification of cobalt's +3
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oxidation state, leading to a d® electron count for the Co3* ion. In the octahedral ligand field
created by the three acetylacetonate ligands, the d-orbitals split into tzg and e_g sets.
Overwhelming experimental evidence from magnetic susceptibility measurements and NMR
spectroscopy confirms that Co(acac)s is diamagnetic, which is only consistent with a low-spin
arrangement where all six d-electrons occupy the lower-energy t=g orbitals, resulting in a final
electron configuration of t2g®e_g°.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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